

Spectroscopic Characterization and Performance Profiling of PEG-12 Palm Kernel Glycerides

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Compound of Interest

Compound Name:	PEG-12 PALM KERNEL GLYCERIDES
CAS No.:	124046-52-2
Cat. No.:	B1166604

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Executive Summary

PEG-12 Palm Kernel Glycerides (often associated with trade names such as Crovol PK40) represents a distinct class of non-ionic surfactants derived from the ethoxylation of palm kernel oil glycerides. Unlike standard Polysorbates which utilize a sorbitan core, **PEG-12 Palm Kernel Glycerides** retain the glycerol backbone, resulting in a complex mixture of mono-, di-, and triglycerides functionalized with approximately 12 moles of ethylene oxide (EO).

This guide provides a rigorous spectroscopic framework for characterizing this excipient, focusing on Nuclear Magnetic Resonance (

¹H NMR) for structural validation and Fluorescence Spectroscopy for functional performance (Critical Micelle Concentration). We compare its performance against industry standards like Polysorbate 80 to assist formulation scientists in selecting the optimal solubilizer for hydrophobic active pharmaceutical ingredients (APIs).

Spectroscopic Identity: The Molecular Fingerprint

The chemical complexity of **PEG-12 Palm Kernel Glycerides**—containing a distribution of alkyl chain lengths (C8–C18, predominantly C12) and EO units—demands high-resolution characterization.

H NMR Spectroscopy: Structural Elucidation

H NMR is the gold standard for validating the "PEG-12" designation. It allows for the direct calculation of the hydrophilic-lipophilic balance (HLB) and the degree of ethoxylation.

Causality & Interpretation

- The Anchor (0.88 ppm): The terminal methyl groups () of the fatty acid chains provide a stable integration reference (set to 3H per fatty acid chain).
- The Spacer (1.25 ppm): The methylene protons () of the alkyl chain confirm the palm kernel oil origin (predominantly lauric acid).
- The Functional Block (3.60–3.70 ppm): The massive singlet corresponding to the polyoxyethylene (PEG) chain.
 - Self-Validation: By integrating this region relative to the terminal methyl, you can mathematically verify the average number of EO units. If the integration ratio deviates significantly from expected values, the batch is compromised or mislabeled.
- The Linkage (4.10–4.30 ppm): The glycerol backbone protons () confirm the ester linkage stability.

FTIR Spectroscopy: Functional Group Verification

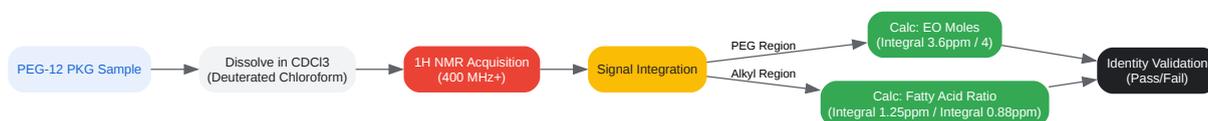
While less quantitative than NMR, FTIR provides a rapid "pass/fail" identity check.

- 1100 cm⁻¹
: Strong C-O-C stretching (Ether linkage from PEG).
- 1735 cm⁻¹
: C=O stretching (Ester carbonyl from glycerides).
- 2800–3000 cm⁻¹
: C-H stretching (Alkyl chains).

- 3400–3500 cm

: O-H stretching (Terminal hydroxyls; intensity correlates with the number of mono- vs. di-esters).

Visualization: Structural Characterization Workflow



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Figure 1: Self-validating NMR workflow for determining the degree of ethoxylation and fatty acid composition.

Comparative Performance Profiling

To objectively assess **PEG-12 Palm Kernel Glycerides**, we compare it against Polysorbate 80 (a standard high-HLB surfactant) and PEG-35 Castor Oil (Cremophor EL).

Critical Micelle Concentration (CMC)

The CMC is the concentration at which the surfactant forms micelles, enabling drug solubilization. A lower CMC generally indicates higher thermodynamic stability of the micelles upon dilution.

Method: Pyrene Fluorescence Probe.^[1]

- Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum changes based on the polarity of its environment. When micelles form, pyrene partitions into the hydrophobic core, altering the ratio of the first (

, ~373 nm) and third (

, ~384 nm) vibronic peaks.

- Metric: A sharp drop in the ratio signals micelle formation.

Solubilization Efficiency

Experiment: Saturation solubility of a model lipophilic drug (e.g., Cyclosporine A or Curcumin) is measured via UV-Vis spectroscopy.

Comparative Data Summary

Feature	PEG-12 Palm Kernel Glycerides	Polysorbate 80 (Tween 80)	PEG-35 Castor Oil
Chemical Core	Glycerol (Triglyceride based)	Sorbitan (Sugar alcohol based)	Glycerol (Ricinoelate based)
HLB Value	~14 (High Hydrophilicity)	15.0	12–14
CMC (mM)	~0.2 – 0.5 mM (Lower than Polysorbates)	~0.012 mM	~0.02 mM
Solubilization	Excellent for Type II/III SEDDS formulations.	Standard for aqueous solutions.	High, but risk of anaphylaxis.
Toxicity	Low irritation; suitable for topical/oral.	Low, but potential hypersensitivity.	Known issues (Cremophor-induced).
Stability	Susceptible to hydrolysis at extreme pH.	Susceptible to auto-oxidation (peroxides).	Stable, but viscous.

“

Insight: PEG-12 PKG forms "looser" micelles compared to Polysorbate 80 due to the bulky triglyceride core, which often allows for higher drug loading capacities for medium-sized lipophilic molecules, despite a higher CMC.

Detailed Experimental Protocols

Protocol A: Quantitative ¹H NMR Characterization

This protocol ensures reproducibility and accurate integration baselines.

- Sample Preparation:
 - Weigh 20 mg of **PEG-12 Palm Kernel Glycerides** into a clean vial.
 - Add 600 μL of Deuterated Chloroform () containing 0.05% TMS (Tetramethylsilane) as an internal standard.
 - Vortex for 30 seconds until fully dissolved.
- Acquisition Parameters:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Pulse Sequence: Standard proton pulse (zg30).
 - Relaxation Delay (D1): Set to 5 seconds (Critical: ensures full relaxation of polymer protons for accurate integration).
 - Scans: 64 scans.
- Analysis:
 - Phase and baseline correct the spectrum.

- Calibrate TMS peak to 0.00 ppm.
- Integrate:
 - Region A (0.8–0.9 ppm): Methyl terminal (). Normalize this to 3.0.
 - Region B (3.5–3.8 ppm): PEG chain ().
- Calculation:

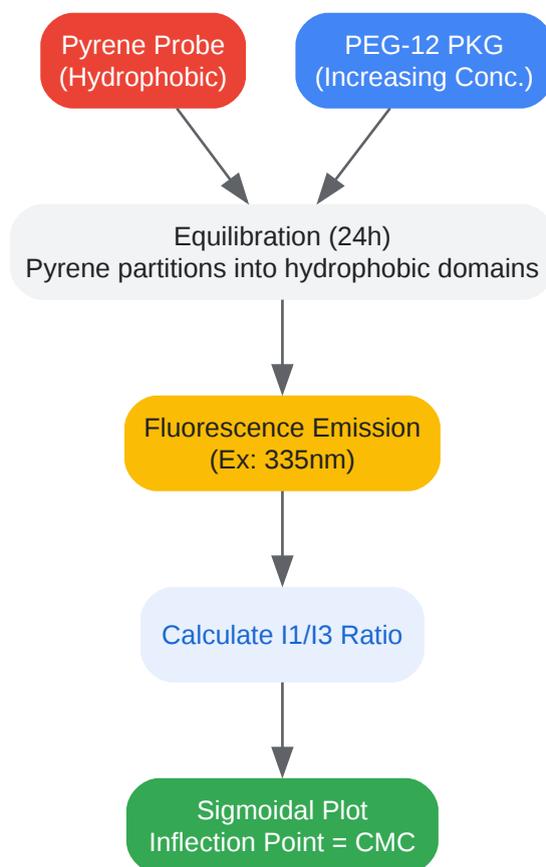
Protocol B: CMC Determination via Pyrene Fluorescence

This method avoids the artifacts common in surface tension measurements for complex mixtures.

- Stock Solutions:
 - Pyrene Stock: Prepare M pyrene in acetone.
 - Surfactant Stock: Prepare a 10 mg/mL solution of PEG-12 PKG in distilled water.
- Sample Preparation:
 - Add 10 μ L of Pyrene Stock to 10 separate vials.
 - Evaporate the acetone under a gentle nitrogen stream (Pyrene residue remains).
 - Add increasing concentrations of Surfactant Stock (from 0.0001 to 10 mg/mL) to the vials.
 - Sonicate for 30 minutes and equilibrate in the dark for 24 hours.
- Measurement:
 - Instrument: Fluorescence Spectrophotometer.

- Excitation: 335 nm.
- Emission Scan: 350–450 nm.
- Slit Width: 2.5 nm.
- Data Processing:
 - Measure intensity at 373 nm () and 384 nm ().
 - Plot ratio (y-axis) vs. Log Concentration (x-axis).
 - Result: The intersection of the two linear slopes indicates the CMC.[\[2\]](#)

Visualization: CMC Determination Logic



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Figure 2: Workflow for determining Critical Micelle Concentration using Pyrene fluorescence.

References

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